molecular formula C8H13N B12838270 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine

Cat. No.: B12838270
M. Wt: 123.20 g/mol
InChI Key: LNUOIDAHPMVWSO-UHFFFAOYSA-N
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Description

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is an organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring a methyl group and a prop-2-yn-1-yl group attached to the pyrrolidine ring, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the N-alkylation of pyrrolidine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor or receptor modulator. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is unique due to its specific structural features and the versatility it offers in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

1-methyl-2-prop-2-ynylpyrrolidine

InChI

InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h1,8H,4-7H2,2H3

InChI Key

LNUOIDAHPMVWSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC#C

Origin of Product

United States

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